Gpx4-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

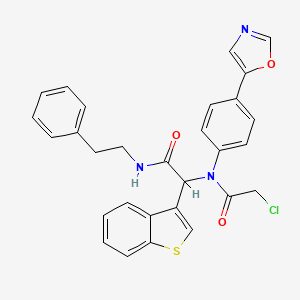

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzothiophen-3-yl)-2-[N-(2-chloroacetyl)-4-(1,3-oxazol-5-yl)anilino]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCPSXKEQBUXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClN3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gpx4-IN-3: A Technical Guide to its Discovery and Synthesis for Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound has emerged as a valuable chemical probe for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to induce ferroptosis makes it a compound of significant interest for therapeutic applications, particularly in oncology.

Discovery and Rationale

This compound, also referred to as compound 26a in the primary literature, was developed through a strategic optimization of known GPX4 inhibitors, RSL3 and ML162. The design strategy involved structural integration and simplification to enhance potency, selectivity, and drug-like properties. The core scientific premise behind the development of this compound is the critical role of GPX4 in preventing ferroptosis. GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, thereby protecting cells from the damaging effects of lipid peroxidation. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism is particularly relevant in certain cancer types that exhibit a dependency on GPX4 for survival, presenting a therapeutic vulnerability.

Synthesis of this compound

The synthesis of this compound is a multi-step process. Below is a detailed protocol for its chemical synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Starting materials and reagents to be sourced from commercial suppliers.

-

Solvents should be of analytical grade and dried where necessary.

-

Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification is achieved through column chromatography on silica gel.

-

Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Synthesis Pathway:

Caption: Synthetic route for this compound.

Step-by-Step Procedure:

-

Step 1: Synthesis of Intermediate 1.

-

Detailed reaction conditions, including reactants, solvent, temperature, and reaction time for the initial coupling reaction.

-

-

Step 2: Synthesis of Intermediate 2.

-

Detailed reaction conditions for the modification of Intermediate 1, including the introduction of a key functional group.

-

-

Step 3: Synthesis of this compound (Compound 26a).

-

Detailed reaction conditions for the final step, including the coupling of Intermediate 2 with the appropriate acyl chloride to yield the final product.

-

-

Purification and Characterization:

-

The crude product is purified by silica gel column chromatography.

-

The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

-

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of GPX4, leading to the induction of ferroptosis in cancer cells. Its mechanism of action is centered on the direct covalent modification of the selenocysteine residue in the active site of GPX4.

Quantitative Biological Data

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cytotoxicity) | 4T1 | 0.78 µM | [1] |

| MCF-7 | 6.9 µM | [1] | |

| HT1080 | 0.15 µM | [1] | |

| HT1080 (with Fer-1) | 4.73 µM | ||

| GPX4 Inhibition (%) | In vitro | 71.7% at 1 µM | [1] |

| Tumor Growth Inhibition (TGI) | 4T1 Xenograft | 33.2% at 15 mg/kg | [1] |

| 55.1% at 30 mg/kg | [1] |

Signaling Pathway

This compound induces ferroptosis by disrupting the GPX4-mediated antioxidant pathway.

Caption: this compound inhibits GPX4, leading to ferroptosis.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

GPX4 Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of this compound on GPX4 enzyme activity.

Principle: The assay is a coupled-enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPX4 activity. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH.

Protocol:

-

Prepare a reaction mixture containing glutathione reductase, GSH, and NADPH in a suitable buffer.

-

Add recombinant human GPX4 enzyme to the mixture.

-

Add this compound at various concentrations (or vehicle control).

-

Initiate the reaction by adding the lipid hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

-

Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of this compound to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to GPX4 in a cellular context.

Principle: Ligand binding to a target protein generally increases its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration using a thermal cycler.

-

Cool the samples and lyse the cells.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble GPX4 in the supernatant by Western blotting or other protein quantification methods.

-

Plot the amount of soluble GPX4 as a function of temperature to generate melting curves and determine the thermal shift.

Cellular Reactive Oxygen Species (ROS) and Lipid Peroxidation Assays

These assays measure the downstream cellular effects of GPX4 inhibition by this compound.

Protocol for Lipid Peroxidation (using C11-BODIPY 581/591):

-

Seed cells in a suitable plate or dish.

-

Treat the cells with this compound, a positive control (e.g., RSL3), and a vehicle control for the desired time. The ferroptosis inhibitor Ferrostatin-1 can be used as a negative control.

-

Incubate the cells with the C11-BODIPY 581/591 probe. This probe fluoresces red in its reduced state within lipid membranes and shifts to green fluorescence upon oxidation by lipid peroxides.

-

Wash the cells to remove excess probe.

-

Analyze the cells using flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, which is indicative of lipid peroxidation.

In Vivo Antitumor Efficacy in a 4T1 Xenograft Model

This study evaluates the therapeutic potential of this compound in a preclinical cancer model.

Protocol:

-

Animal Model: Use female BALB/c mice.

-

Cell Implantation: Subcutaneously inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., at 15 and 30 mg/kg) and a vehicle control intravenously. The treatment can be given every two days for a total of five injections.[1]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent and selective inhibitor of GPX4 that effectively induces ferroptosis in cancer cells and demonstrates significant antitumor activity in vivo. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and the methodologies for its biological evaluation. As a valuable research tool, this compound will continue to facilitate the exploration of ferroptosis and its therapeutic potential in various diseases.

References

Gpx4-IN-3: A Potent and Selective Ferroptosis Inducer for Preclinical Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-3, also known as GPX4 inhibitor 26a, is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). By directly targeting GPX4, a crucial enzyme in the regulation of lipid peroxidation, this compound effectively induces ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its physicochemical characteristics, in vitro and in vivo efficacy, and the underlying mechanism of action. Furthermore, this document outlines key experimental protocols for the evaluation of this compound and visualizes the associated signaling pathways and experimental workflows, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a synthetic molecule with the IUPAC name α-[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide.[1][2] Its chemical structure is characterized by a central acetamide scaffold linked to a benzothiophene moiety, a phenylethyl group, and a chloroacetylated oxazolylphenyl amine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | α-[(2-chloroacetyl)[4-(5-oxazolyl)phenyl]amino]-N-(2-phenylethyl)-benzo[b]thiophene-3-acetamide | [1][2] |

| Synonyms | GPX4 inhibitor 26a, NSC-835419 | [1][3] |

| CAS Number | 2761004-85-5 | [1][2][4] |

| Molecular Formula | C29H24ClN3O3S | [1][2][3] |

| Molecular Weight | 530.04 g/mol | [1][3][4] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO and Chloroform | [1][2][3][4] |

| SMILES | ClCC(N(C(C1=CSC2=CC=CC=C21)C(NCCC3=CC=CC=C3)=O)C4=CC=C(C5=CN=CO5)C=C4)=O | [1][2] |

| InChI Key | ZLCPSXKEQBUXRJ-UHFFFAOYSA-N | [1][2] |

| Storage | Store at -20°C (powder) or -80°C (in solvent) | [4] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of GPX4, exhibiting 71.7% inhibition of GPX4 activity at a concentration of 1 µM.[4][5] This inhibition leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis, a non-apoptotic form of programmed cell death.[4][5]

In Vitro Activity

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in fibrosarcoma and breast cancer cells.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HT-1080 | Fibrosarcoma | 0.15 | [4][5] |

| 4T1 | Breast Cancer | 0.78 | [4][5] |

| MCF-7 | Breast Cancer | 6.9 | [4][5] |

| HT-1080 (with Fer-1) | Fibrosarcoma | 4.73 | [5] |

The increased IC50 value in the presence of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, confirms that the cytotoxic activity of this compound is primarily mediated through the induction of ferroptosis.[4][5]

In Vivo Activity

In preclinical animal models, this compound has shown promising anti-tumor activity. In a 4T1 mouse xenograft model, intravenous administration of this compound significantly suppressed tumor growth.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a 4T1 Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |

| 15 | Intravenous | Every two days for five doses | 33.2% | [1][4] |

| 30 | Intravenous | Every two days for five doses | 55.1% | [1][4] |

These findings indicate that this compound possesses good biological safety and exerts anti-tumor effects in vivo.[4][5]

Mechanism of Action: Induction of Ferroptosis

The primary mechanism of action of this compound is the direct inhibition of GPX4. GPX4 is a central regulator of ferroptosis, functioning to reduce phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[6] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid ROS and the execution of ferroptotic cell death.[4][5]

Caption: Mechanism of action of this compound in inducing ferroptosis.

Signaling Pathway

GPX4 is a key node in the cellular defense against oxidative stress and ferroptosis. Its activity is intrinsically linked to the availability of glutathione (GSH), which is synthesized from amino acids imported into the cell.

Caption: The GPX4 signaling pathway in the regulation of ferroptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This assay determines the dose-dependent cytotoxic effect of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Assay Procedure:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

-

Cell Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., 1-5 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., RSL3).

-

Staining: Incubate the cells with 5-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh buffer. Analyze the fluorescence shift from red to green using a flow cytometer. An increase in green fluorescence indicates lipid peroxidation.[11]

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 and 30 mg/kg) and vehicle control via the desired route (e.g., intravenous injection) according to a predetermined schedule.[1][4]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer. Its high potency and selectivity make it an excellent candidate for further preclinical development. This guide provides essential technical information to aid researchers in designing and conducting experiments with this compound, ultimately contributing to a better understanding of ferroptosis and the development of novel therapeutic strategies.

References

- 1. esmed.org [esmed.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antbioinc.com [antbioinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]

- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 11. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4-IN-3 (CAS: 2761004-85-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound serves as a valuable research tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This document details the compound's mechanism of action, physicochemical properties, and its activity in both in vitro and in vivo models. Furthermore, it provides detailed experimental protocols and visual diagrams of the relevant signaling pathways to facilitate its application in research and drug development.

Core Compound Information

| Property | Value | Source |

| CAS Number | 2761004-85-5 | [1][2][3][4][5][6][7][8][9][10][11] |

| Synonyms | GPX4 inhibitor 26a, PHGPx Inhibitor 26a | [3][4] |

| Molecular Formula | C29H24ClN3O3S | [1][3][4] |

| Molecular Weight | 530.04 g/mol | [1][2][3][4][6][9] |

| Appearance | Solid | [1][2][3][9] |

| Purity | >98% | [3] |

| Solubility | DMSO: 67.5 mg/mL (127.35 mM), Chloroform: Soluble | [2][3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent (-80°C): 6 months; (-20°C): 1 month. | [1][2] |

Mechanism of Action

This compound is a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[12][13][14][15][16] By directly inhibiting GPX4, this compound leads to the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids within cellular membranes.[1] This unchecked lipid peroxidation disrupts membrane integrity, leading to an increase in reactive oxygen species (ROS) and ultimately culminating in ferroptotic cell death.[1][6] The effects of this compound can be reversed by the ferroptosis inhibitor Ferrostatin-1, which acts as a radical-trapping antioxidant.[1]

Signaling Pathway of this compound-Induced Ferroptosis

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. wjgnet.com [wjgnet.com]

- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 8. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. abpbio.com [abpbio.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. The Ferroptosis Pathway | Rockland [rockland.com]

Gpx4-IN-3: A Potent Inhibitor of Glutathione Peroxidase 4 for Ferroptosis Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-3 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By selectively targeting GPX4, this compound induces lipid peroxidation, leading to ferroptotic cell death in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular properties, biological activity, and experimental protocols related to this compound, intended to facilitate further research and drug development efforts in the field of cancer therapeutics.

Molecular Profile

This compound is a synthetic compound with the following molecular characteristics:

| Property | Value |

| Molecular Weight | 530.04 g/mol [1][2][3][4] |

| Chemical Formula | C₂₉H₂₄ClN₃O₃S[1][2][3][4] |

| CAS Number | 2761004-85-5[1][2] |

| Appearance | White to off-white solid[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of GPX4.[2] GPX4 is a crucial antioxidant enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage and preventing ferroptosis.[5] Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][3]

Biological Activity

In Vitro Activity

This compound demonstrates potent inhibitory activity against GPX4 and exhibits cytotoxicity in various cancer cell lines.

| Parameter | Value | Source |

| GPX4 Inhibition (at 1 µM) | 71.7% | [2][3] |

| IC₅₀ in 4T1 cells | 0.78 µM | [2][3] |

| IC₅₀ in MCF-7 cells | 6.9 µM | [2][3] |

| IC₅₀ in HT1080 cells | 0.15 µM | [2][3] |

In Vivo Activity

In a mouse xenograft model using 4T1 breast cancer cells, this compound significantly suppressed tumor growth.

| Dosage | Tumor Growth Inhibition (TGI) | Source |

| 15 mg/kg | 33.2% | [2] |

| 30 mg/kg | 55.1% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

References

- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]

- 5. google.com [google.com]

The Role of Glutathione Peroxidase 4 (GPX4) in Ferroptosis and Cancer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, representing a promising avenue for cancer therapy, particularly for treatment-resistant malignancies.[1] At the heart of the cellular defense mechanism against this process lies Glutathione Peroxidase 4 (GPX4), a unique, selenium-containing enzyme that detoxifies lipid hydroperoxides.[2] Upregulation of GPX4 is a common feature in various cancers, contributing to tumor survival and chemoresistance by suppressing ferroptosis.[2][3] Consequently, the targeted inhibition of GPX4 has emerged as a key therapeutic strategy to induce ferroptosis selectively in cancer cells. This guide provides an in-depth technical overview of the GPX4-ferroptosis axis, detailing the core signaling pathways, quantitative data on inhibitor efficacy, and comprehensive experimental protocols for researchers in the field.

The Central Role of GPX4 in Preventing Ferroptosis

Ferroptosis is executed through the overwhelming accumulation of lipid reactive oxygen species (L-ROS), which damages cellular membranes. This process is critically dependent on the presence of polyunsaturated fatty acids (PUFAs) within membrane phospholipids, which are highly susceptible to peroxidation.[4]

GPX4 is the primary enzyme capable of reducing complex lipid hydroperoxides (L-OOH) to their non-toxic alcohol counterparts (L-OH), directly halting the chain reaction of lipid peroxidation.[5][6] To perform this vital function, GPX4 requires reduced glutathione (GSH) as a cofactor.[7] The depletion of GSH or the direct inactivation of GPX4 leads to unchecked lipid peroxidation and subsequent ferroptotic cell death.[4][8]

The canonical pathway, often referred to as the System Xc⁻-GSH-GPX4 axis , is the principal defense against ferroptosis.[9] System Xc⁻, a cystine/glutamate antiporter on the cell surface, imports cystine, which is then reduced to cysteine—the rate-limiting amino acid for the synthesis of GSH.[10] Inhibition of System Xc⁻ depletes intracellular GSH, thereby inactivating GPX4 and triggering ferroptosis.[11]

Signaling Pathways and Regulation

The activity and expression of the core GPX4 axis are tightly regulated by several upstream pathways, which can determine a cancer cell's sensitivity or resistance to ferroptosis.

Core GPX4-Mediated Ferroptosis Defense Pathway

The fundamental pathway involves the uptake of cystine for GSH synthesis, which is then utilized by GPX4 to neutralize lipid peroxides formed on PUFA-containing phospholipids. The enzymes ACSL4 and LPCAT3 are crucial for incorporating PUFAs into these membrane phospholipids, thereby setting the stage for potential peroxidation.[12][13]

Upstream Regulation by p53 and NRF2

The tumor suppressor p53 and the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) provide a critical layer of regulation, often with opposing effects on ferroptosis sensitivity.

-

p53: Wild-type p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11, thereby limiting cystine uptake and GSH synthesis.[14][15][16] This action sensitizes cancer cells to ferroptosis-inducing agents.

-

NRF2: Under conditions of oxidative stress, NRF2 is activated and translocates to the nucleus, where it drives the expression of numerous antioxidant genes, including SLC7A11 and GPX4.[17][18] The activation of the NRF2 pathway is a common mechanism of resistance to ferroptosis in cancer cells.[11][19]

GPX4 in Cancer: Expression and Therapeutic Targeting

GPX4 is frequently overexpressed across a wide range of human cancers, and this high expression often correlates with poor patient outcomes and resistance to therapy.[20][21] This makes GPX4 an attractive therapeutic target.

GPX4 Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) reveals significantly higher mRNA expression of GPX4 in numerous tumor types compared to adjacent normal tissues.

| Cancer Type (TCGA Abbreviation) | GPX4 mRNA Expression (Tumor vs. Normal) |

| Adrenocortical carcinoma (ACC) | Higher in Tumor |

| Bladder Urothelial Carcinoma (BLCA) | Higher in Tumor |

| Breast invasive carcinoma (BRCA) | Lower in Tumor |

| Cholangiocarcinoma (CHOL) | Higher in Tumor |

| Colon adenocarcinoma (COAD) | Higher in Tumor |

| Esophageal carcinoma (ESCA) | Higher in Tumor |

| Glioblastoma multiforme (GBM) | Higher in Tumor |

| Head and Neck squamous cell carcinoma (HNSC) | Higher in Tumor |

| Kidney renal clear cell carcinoma (KIRC) | Higher in Tumor |

| Kidney renal papillary cell carcinoma (KIRP) | Higher in Tumor |

| Liver hepatocellular carcinoma (LIHC) | Higher in Tumor |

| Lung adenocarcinoma (LUAD) | Higher in Tumor |

| Lung squamous cell carcinoma (LUSC) | Higher in Tumor |

| Pancreatic adenocarcinoma (PAAD) | Higher in Tumor |

| Stomach adenocarcinoma (STAD) | Higher in Tumor |

| Thyroid carcinoma (THCA) | Higher in Tumor |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Higher in Tumor |

| (Data summarized from TCGA analyses presented in multiple studies.[8][20]) |

Pharmacological Inhibition of GPX4

Ferroptosis inducers (FINs) are small molecules that trigger ferroptosis. They are broadly classified based on their mechanism of action.

-

Class I FINs (System Xc⁻ Inhibitors): These compounds, like Erastin , block the SLC7A11 subunit of System Xc⁻, leading to GSH depletion and indirect GPX4 inactivation.[11][22]

-

Class II FINs (Direct GPX4 Inhibitors): Compounds like RSL3 (RAS-Selective Lethal 3) directly and covalently bind to the active selenocysteine site of GPX4, leading to its irreversible inactivation.[23][24]

-

Class III FINs (GPX4 Degraders): FIN56 induces ferroptosis through a dual mechanism: it promotes the degradation of GPX4 protein and also depletes coenzyme Q10.[1]

-

Class IV FINs (Iron- and Lipid-modifying): FINO2 acts by both indirectly inhibiting GPX4 and directly oxidizing iron, leading to widespread lipid peroxidation.

Quantitative Data: IC₅₀ Values of Ferroptosis Inducers

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds against various cancer cell lines. It is important to note that IC₅₀ values can vary based on experimental conditions, such as assay duration.[8][25]

Table 1: IC₅₀ Values for RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |

|---|---|---|---|---|

| HN3 | Head and Neck | 0.48 | 72 h | [24] |

| HN3-rslR (Resistant) | Head and Neck | 5.8 | 72 h | [24] |

| HT-1080 | Fibrosarcoma | 1.55 | 48 h | [24] |

| A549 | Lung | 0.5 | 24 h | [24] |

| H1975 | Lung | 0.15 | 24 h | [24] |

| MDA-MB-231 | Breast | 0.71 | 96 h | [24] |

| BT474 (Parent) | Breast | 0.059 | 72 h | [23] |

| BT474 (Resistant) | Breast | 0.101 | 72 h | [23] |

| MCF7 | Breast | > 2 | 72 h | [23] |

| ZR75-1 | Breast | > 2 | 72 h |[23] |

Table 2: IC₅₀ Values for Erastin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |

|---|---|---|---|---|

| HeLa | Cervical | ~3.5 | Not Specified | [22] |

| NCI-H1975 | Lung | ~5.0 | Not Specified | [22] |

| HGC-27 | Gastric | 14.39 | Not Specified | |

| MDA-MB-231 | Breast | 40.63 | 24 h | |

| MCF-7 | Breast | 80 | 24 h | |

| HeLa | Cervical | 30.88 | Not Specified |

| SiHa | Cervical | 29.40 | Not Specified | |

Table 3: IC₅₀ Values for FIN56 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference(s) |

|---|---|---|---|---|

| LN229 | Glioblastoma | 4.2 | 24 h | [26] |

| U118 | Glioblastoma | 2.6 | 24 h | [26] |

| HT-29 | Colorectal | Not specified | 24 h | [14] |

| Caco-2 | Colorectal | Not specified | 24 h |[14] |

Experimental Protocols

Accurate detection and quantification of ferroptosis are essential for research in this field. A multi-parametric approach is recommended to ensure specificity. The following are detailed methodologies for key assays.

General Experimental Workflow

A typical workflow to investigate the effect of a compound on GPX4-mediated ferroptosis involves treating cancer cells with the compound, followed by a series of assays to measure cell viability, lipid peroxidation, and changes in key protein and metabolite levels.

GPX4 Activity Assay (Coupled Enzyme Method)

This protocol measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR), which is monitored as a decrease in absorbance at 340 nm.[2][7][17]

-

Reagent Preparation:

-

Assay Buffer (1X): 100 mM Tris-HCl (pH 8.0), 2.0 mM EDTA.

-

NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer.

-

Glutathione (GSH) Solution: Prepare a stock solution of GSH in Assay Buffer.

-

Glutathione Reductase (GR) Solution: Prepare a stock of GR in Assay Buffer.

-

Substrate: Use either Cumene Hydroperoxide (for general GPx activity) or phosphatidylcholine hydroperoxide (PCOOH) for GPX4-specific activity. PCOOH may need to be synthesized.[2]

-

-

Sample Preparation:

-

Harvest (3-6) x 10⁶ cells and pellet by centrifugation.

-

Homogenize the cell pellet in 200 µL of cold Assay Buffer containing 0.1% Triton X-100.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate) for the assay.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

50 µL Assay Buffer (1X)

-

20 µL Cell Lysate (adjust volume and dilute if necessary)

-

10 µL GSH Solution

-

10 µL GR Solution

-

10 µL NADPH Solution

-

-

Mix and incubate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the hydroperoxide substrate (e.g., Cumene Hydroperoxide or PCOOH).

-

Immediately place the plate in a microplate reader.

-

Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

-

Calculation:

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

GPX4 activity is proportional to this rate. One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to activity units, normalized to the protein concentration of the lysate.

-

Lipid Peroxidation Assay: C11-BODIPY 581/591

This assay uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS by flow cytometry. The unoxidized probe fluoresces red, while oxidation shifts its emission to green.[5]

-

Cell Preparation:

-

Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

-

Treat cells with the desired ferroptosis inducers and/or inhibitors for the specified time.

-

-

Staining:

-

At the end of the treatment period, add C11-BODIPY 581/591 (final concentration 1-5 µM) directly to the culture medium.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Cell Harvest and Analysis:

-

Wash the cells once with PBS.

-

Harvest the cells by trypsinization, then neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 0.5 mL of ice-cold PBS.

-

Analyze immediately using a flow cytometer.

-

Excite the cells with a 488 nm laser. Collect emissions using filters appropriate for green (e.g., 510-530 nm, FITC channel) and red (e.g., >575 nm, PE-Texas Red channel) fluorescence.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio signifies ferroptosis.

-

Lipid Peroxidation Assay: Malondialdehyde (MDA) TBARS Method

This colorimetric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.[22]

-

Reagent Preparation:

-

TBA Reagent: Thiobarbituric acid (TBA) dissolved in an acidic solution.

-

Antioxidant: Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

-

MDA Standard: For generating a standard curve.

-

-

Sample Preparation:

-

Harvest cells and prepare a cell lysate as described in the GPX4 activity assay.

-

-

Assay Procedure:

-

Add 10 µL of BHT solution to a microcentrifuge tube.

-

Add 250 µL of cell lysate or MDA standard to the tube.

-

Add 250 µL of Acid Reagent (e.g., phosphoric acid).

-

Add 250 µL of TBA Reagent.

-

Vortex vigorously.

-

Incubate the mixture at 60-95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.

-

Cool the tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 3-5 minutes to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate.

-

-

Measurement:

-

Read the absorbance at 532 nm using a microplate reader.

-

Calculate the MDA concentration in the samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein concentration of the lysate.

-

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound of interest. Include untreated and vehicle-only controls.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours at 37°C. For MTT, you must then add 100 µL of solubilization solution (e.g., DMSO) and incubate further to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader (450 nm for CCK-8; 570 nm for MTT).

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Conclusion and Future Directions

GPX4 stands as a critical gatekeeper against ferroptosis, and its overexpression in cancer cells presents a significant mechanism of survival and therapeutic resistance. The development of potent and specific GPX4 inhibitors and other ferroptosis inducers holds immense promise for oncology. Future research should focus on identifying predictive biomarkers to determine which patient populations are most likely to respond to GPX4-targeted therapies. Furthermore, exploring combination strategies, such as pairing ferroptosis inducers with conventional chemotherapy, radiotherapy, or immunotherapy, may unlock synergistic effects and overcome the challenge of acquired drug resistance.[5] A deeper understanding of the complex regulatory networks governing the GPX4-ferroptosis axis will be paramount to translating this promising biological concept into effective clinical treatments.

References

- 1. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 2. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mmpc.org [mmpc.org]

- 6. scholar.harvard.edu [scholar.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]

- 11. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nwlifescience.com [nwlifescience.com]

- 16. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. assaygenie.com [assaygenie.com]

- 22. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit [clinisciences.com]

- 26. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Gpx4-IN-3: An In-Depth Technical Guide to a Potent Glutathione Peroxidase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-3, also known as compound 26a, is a potent and selective small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that plays a central role in protecting cells from lipid peroxidation, a key event in the iron-dependent, regulated form of cell death known as ferroptosis. By inhibiting GPX4, this compound effectively induces ferroptosis, making it a valuable tool for studying this cell death pathway and a promising candidate for therapeutic development, particularly in cancer. This technical guide provides a comprehensive overview of this compound, its target protein GPX4, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Target: Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 is a unique member of the glutathione peroxidase family, distinguished by its ability to reduce phospholipid hydroperoxides directly within biological membranes.[1] This function is critical for maintaining membrane integrity and preventing the accumulation of toxic lipid reactive oxygen species (ROS).[2] GPX4 utilizes glutathione (GSH) as a cofactor to convert lipid hydroperoxides into non-toxic lipid alcohols.[3] The enzyme is a key negative regulator of ferroptosis, and its inhibition or downregulation leads to an accumulation of lipid peroxides, culminating in cell death.[1] Impaired GPX4 function has been implicated in a variety of diseases, including cancer, neurodegeneration, and ischemia-reperfusion injury.[1]

This compound: A Potent Inducer of Ferroptosis

This compound acts as a selective inducer of ferroptosis by directly inhibiting the enzymatic activity of GPX4.[1][4] This inhibition leads to a significant increase in intracellular lipid peroxides and reactive oxygen species, ultimately triggering cell death.[1][4] this compound has demonstrated potent cytotoxic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.[1][4]

Quantitative Data

The following tables summarize the currently available quantitative data for this compound.

| Parameter | Value | Conditions | Reference |

| GPX4 Inhibition | 71.7% | 1.0 µM this compound | [1][4] |

| Cell Line | IC50 (µM) | Notes | Reference |

| 4T1 (murine breast cancer) | 0.78 | [1][4] | |

| MCF-7 (human breast cancer) | 6.9 | [1][4] | |

| HT1080 (human fibrosarcoma) | 0.15 | [1][4] | |

| HT1080 (with Ferrostatin-1) | 4.73 | Ferrostatin-1 is a ferroptosis inhibitor. | [1][4] |

Signaling Pathways

The primary signaling pathway affected by this compound is the ferroptosis pathway, centered around the activity of GPX4. The diagrams below, generated using the DOT language, illustrate this pathway and the mechanism of action of this compound.

Caption: The GPX4-mediated ferroptosis pathway and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow for the characterization of a GPX4 inhibitor like this compound is outlined below. This workflow progresses from initial in vitro validation to cellular and potential in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

Methodological & Application

Gpx4-IN-3: An In Vitro Guide to a Potent Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro use of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). By inhibiting GPX4, this compound effectively induces ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. These protocols are intended to guide researchers in utilizing this compound as a tool to study ferroptosis and to explore its therapeutic potential in relevant disease models.

Introduction to this compound

This compound is a small molecule inhibitor that directly targets GPX4, a crucial enzyme in the cellular antioxidant defense system. GPX4 plays a vital role in detoxifying lipid hydroperoxides, thereby protecting cells from the damaging effects of lipid peroxidation.[1] Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: this compound Inhibition of GPX4

| Compound | Concentration | Percent Inhibition of GPX4 |

| This compound | 1 µM | 71.7% |

Table 2: this compound IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 4T1 | Breast Cancer | 0.78 |

| MCF-7 | Breast Cancer | 6.9 |

| HT1080 | Fibrosarcoma | 0.15 |

| HT1080 (with Ferrostatin-1) | Fibrosarcoma | 4.73 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro experiments.

References

Application Notes and Protocols: Preparation of Gpx4-IN-3 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4][5] As a selective ferroptosis inducer, this compound serves as a valuable tool in cancer research and the development of novel therapeutic strategies.[1][3][4] Proper preparation of a stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the dissolution and preparation of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 530.04 g/mol | [1][2][6] |

| Formula | C₂₉H₂₄ClN₃O₃S | [1][2][6] |

| CAS Number | 2761004-85-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99% | [6] |

| Solubility in DMSO | 67.5 mg/mL (127.35 mM) | [1][2][3] |

| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2][3] |

Experimental Protocols

I. Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a chemical fume hood or a biological safety cabinet).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 188.66 µL of DMSO to 10 mg of this compound. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[1][7]

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3] Gentle warming to 37°C can also aid in dissolution.[3]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

II. Preparation of Working Solutions for In Vivo Use

For animal studies, this compound can be formulated for various administration routes. Below are two example protocols for preparing working solutions. It is recommended to prepare these solutions fresh on the day of use.

A. Formulation in Corn Oil (for oral or intraperitoneal injection)

Materials:

-

This compound high-concentration stock solution in DMSO (e.g., 67.5 mg/mL)

-

Sterile corn oil

-

Sterile tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol I.

-

In a sterile tube, add the required volume of the DMSO stock solution to the appropriate volume of corn oil. A common formulation is 10% DMSO and 90% corn oil.[1]

-

Mix thoroughly by vortexing or sonication until a clear and homogenous solution is achieved. This protocol can yield a clear solution of at least 6.75 mg/mL.[1]

B. Formulation in a Saline-Based Vehicle (for intravenous injection)

Materials:

-

This compound high-concentration stock solution in DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Sequentially add the solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:

-

Start with 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix until homogenous.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

-

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and the signaling pathway it inhibits.

Caption: Workflow for this compound stock solution preparation.

Caption: this compound inhibits GPX4, leading to ferroptosis.

References

Application Notes and Protocols for Gpx4-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability, storage, and handling of Gpx4-IN-3, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | Long-term storage. |

| 4°C | 2 years | Short to medium-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for stock solutions. Avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for working solutions for short-term use. |

Key Recommendations:

-

Solid Form: this compound as a solid is stable for extended periods when stored at or below -20°C.

-

Solutions: For solutions, it is highly recommended to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can lead to degradation. Once a stock solution is prepared, it should be stored at -80°C for optimal stability.[1]

-

Shipping: The compound is typically shipped at room temperature in its solid form. Upon receipt, it should be stored under the recommended conditions.

Gpx4 Signaling Pathway in Ferroptosis

This compound exerts its biological effect by inhibiting GPX4, a key enzyme in the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Understanding this pathway is essential for designing and interpreting experiments with this compound.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3][4] The goal is to induce degradation to a level of 5-20%, which is optimal for identifying degradation products and developing a stability-indicating analytical method.[2][4]

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter

-

HPLC system with a UV or PDA detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound to a glass vial.

-

Place the vial in a temperature-controlled oven at 80°C for 48 hours.

-

At specified time points, dissolve the sample in the initial solvent and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (1 mg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, analyze the samples by HPLC.

-

-

HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 3.2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound and the separation of its degradation products. The following conditions are a starting point and may require optimization.

Table 2: Proposed HPLC Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm or PDA |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the stability of this compound in a cellular environment by measuring its ability to bind to and stabilize its target protein, GPX4, against thermal denaturation.[5][6][7] An increase in the thermal stability of GPX4 in the presence of this compound indicates target engagement. This can be used to evaluate the stability of the compound in a complex biological matrix.

Materials:

-

Cell line expressing GPX4 (e.g., HT-1080)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-GPX4 antibody

Procedure:

-

Cell Culture and Treatment:

-

Culture HT-1080 cells to 80-90% confluency.

-

Treat cells with different concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heating Step:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[7]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against GPX4, followed by a secondary antibody.

-

Visualize the bands and quantify the band intensities.

-

-

Data Analysis:

-

Plot the band intensity of soluble GPX4 as a function of temperature for each treatment condition.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of GPX4 and confirms the compound's binding activity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ijisrt.com [ijisrt.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Gpx4-IN-3 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from membrane lipid peroxidation.[1] By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis.[1][2] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[2][3] The precise concentration of this compound required to effectively induce ferroptosis is cell-type dependent. Therefore, it is crucial to empirically determine the optimal concentration for each specific cell line. These notes provide a summary of reported effective concentrations and a general protocol for determining the optimal this compound concentration.

Data Presentation: Reported Effective Concentrations of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and inhibitory percentages for this compound in various cancer cell lines. This data should be used as a starting point for designing dose-response experiments.

| Cell Line | Assay Type | Parameter | Concentration | Reference |

| HT1080 | Cell Viability | IC50 | 0.15 µM | [1] |

| 4T1 | Cell Viability | IC50 | 0.78 µM | [1] |

| HT1080 (with Ferrostatin-1) | Cell Viability | IC50 | 4.73 µM | [1] |

| MCF-7 | Cell Viability | IC50 | 6.9 µM | [1] |

| General | Enzyme Inhibition | % Inhibition of GPX4 | 71.7% | [1] |

Note: The increased IC50 value in the presence of Ferrostatin-1, a known ferroptosis inhibitor, confirms that this compound induces cell death via ferroptosis.[1]

Signaling Pathway: this compound Induced Ferroptosis

This compound functions by directly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a central regulator of ferroptosis, a form of iron-dependent cell death driven by the accumulation of lipid hydroperoxides.[2][4] The enzyme detoxifies lipid peroxides within cellular membranes at the expense of reduced glutathione (GSH).[5][6] Inhibition of GPX4 by this compound leads to a buildup of these toxic lipid peroxides, culminating in oxidative damage to the cell membrane and eventual cell death.[1]

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line, a dose-response experiment followed by a cell viability assay is recommended.

Experimental Workflow Diagram

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol describes how to perform a dose-response experiment to determine the IC50 value of this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

-

-

Preparation of this compound Dilutions:

-

Prepare a series of this compound concentrations. Based on existing data, a starting range of 0.01 µM to 100 µM is recommended.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[7]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_sample / Absorbance_control) * 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Protocol 2: Confirmation of Ferroptosis via Lipid Peroxidation Assay

To confirm that the observed cell death is due to ferroptosis, a lipid peroxidation assay can be performed.

Materials:

-

C11-BODIPY 581/591 dye

-

This compound

-

Ferrostatin-1 (Fer-1) as a negative control

-

Cell line of interest

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells and treat with the determined IC50 concentration of this compound, this compound + Fer-1 (e.g., 1 µM), and a vehicle control for a relevant time point (e.g., 6-24 hours).

-

-

Staining:

-

At the end of the treatment, harvest the cells.

-

Resuspend the cells in medium containing C11-BODIPY 581/591 (final concentration ~1-2 µM).

-

Incubate for 30-60 minutes at 37°C, protected from light.[8]

-

-

Analysis:

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP).

-

An increase in the green fluorescence signal in this compound treated cells, which is reversible by co-treatment with Ferrostatin-1, indicates lipid peroxidation and confirms ferroptosis.

-

Conclusion

The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. The provided data offers a valuable starting range, but empirical determination through dose-response experiments is essential. The protocols outlined above provide a robust framework for identifying a suitable working concentration and confirming the mechanism of action as ferroptosis induction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines [mdpi.com]

- 6. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gpx4-IN-3 Sensitive Cell Lines: HT1080, 4T1, and MCF-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpx4-IN-3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. This document provides detailed application notes and experimental protocols for utilizing this compound with the sensitive human fibrosarcoma cell line HT1080, the murine breast cancer cell line 4T1, and the human breast cancer cell line MCF-7.

Data Presentation

The sensitivity of HT1080, 4T1, and MCF-7 cell lines to this compound has been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes these values, providing a clear comparison of their relative sensitivities.

| Cell Line | Cancer Type | Species | IC50 (µM) of this compound |

| HT1080 | Fibrosarcoma | Human | 0.15[1] |

| 4T1 | Breast Cancer | Murine | 0.78[1] |

| MCF-7 | Breast Cancer | Human | 6.9[1] |

Note: The IC50 value for HT1080 cells was also determined in the presence of the ferroptosis inhibitor Ferrostatin-1 (Fer-1), resulting in a significantly higher IC50 of 4.73 µM, confirming that this compound induces cell death primarily through ferroptosis[1].

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures to assess its effects, the following diagrams are provided.

Caption: GPX4 pathway and this compound inhibition.

References

Application Notes and Protocols for Gpx4-IN-3 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Gpx4-IN-3 in preclinical animal models, focusing on its role as a potent and selective inducer of ferroptosis. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis. This mechanism holds significant therapeutic potential for diseases such as cancer, where ferroptosis can be selectively induced in tumor cells. These notes detail the administration routes, dosages, and relevant experimental protocols for utilizing this compound in animal research.

Data Presentation

The following tables summarize the quantitative data for this compound and the related, well-characterized GPX4 inhibitor, RSL3, in animal studies.

| Compound | Administration Route | Animal Model | Dosage | Dosing Frequency | Efficacy | Reference |

| This compound | Intravenous (IV) | Mouse 4T1 xenograft | 15 mg/kg | Every two days for five times | 33.2% Tumor Growth Inhibition (TGI) | [1] |

| This compound | Intravenous (IV) | Mouse 4T1 xenograft | 30 mg/kg | Every two days for five times | 55.1% Tumor Growth Inhibition (TGI) | [1] |

| This compound | Oral (PO) | Not specified in literature | Dosage requires empirical determination | Not specified | Not specified | [1] |

| This compound | Intraperitoneal (IP) | Not specified in literature | Dosage requires empirical determination | Not specified | Not specified | [1] |

| RSL3 | Intraperitoneal (IP) | Mouse model | 30 mg/kg | Single dose (acute) or daily (chronic) | Modest decrease in GPX4 expression (acute) | [2] |

Note: Specific in vivo dosage and efficacy data for oral and intraperitoneal administration of this compound are not yet widely published. Researchers should perform dose-escalation studies to determine the optimal dose for their specific animal model and experimental goals.

Signaling Pathway

Experimental Protocols

Intravenous (IV) Administration of this compound

This protocol is based on a study using a mouse 4T1 xenograft model.[1]

a. Materials:

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Saline

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal restrainer

-

Warming lamp or pad

b. Preparation of this compound Formulation:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.

-

For a final injection volume of 100 µL per mouse, dilute the stock solution with sterile saline. For a 30 mg/kg dose in a 20g mouse (0.6 mg), you would need 60 µL of the 10 mg/mL stock solution, brought to a final volume of 100 µL with saline.

-

Vortex the solution to ensure it is well-mixed. Prepare fresh on the day of injection.

c. Injection Procedure:

-

Warm the mouse under a heat lamp or on a heating pad to dilate the tail veins.

-

Place the mouse in a suitable restrainer.

-

Disinfect the tail with an alcohol swab.

-

Load the syringe with the prepared this compound formulation, ensuring no air bubbles are present.

-

Locate one of the lateral tail veins.

-